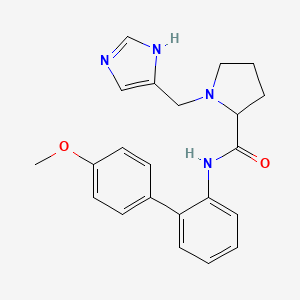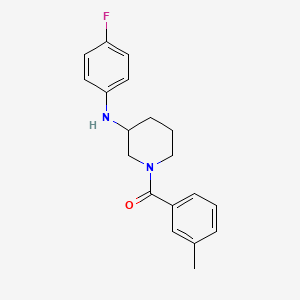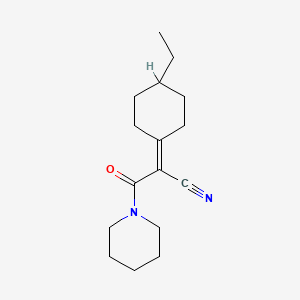![molecular formula C19H34N2O3 B6007659 ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6007659.png)
ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as JNJ-39729209, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidinecarboxylates and has shown promising results in various studies.
作用機序
The mechanism of action of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, circadian rhythm, and neuroinflammation. By blocking the 5-HT7 receptor, ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against neurodegeneration. ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has also been shown to have antitumor activity in vitro and in vivo.
実験室実験の利点と制限
The advantages of using ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential off-target effects.
将来の方向性
There are several future directions for the study of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate. One potential direction is to further investigate its therapeutic potential for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug target for cancer therapy. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity.
合成法
The synthesis of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate involves several steps, including the reaction of cyclohexylmethylamine with 4-morpholinecarboxaldehyde to form the intermediate compound, which is then reacted with piperidine-1-carboxylic acid ethyl ester to yield the final product. The synthesis of this compound has been optimized to ensure high yield and purity.
科学的研究の応用
Ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. This compound has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has also been studied as a potential drug target for cancer therapy.
特性
IUPAC Name |
ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-2-23-19(22)20-10-8-17(9-11-20)21-12-13-24-18(15-21)14-16-6-4-3-5-7-16/h16-18H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWRWNCKORMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)

![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)

![2-(1-ethyl-4-piperidinyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007653.png)

